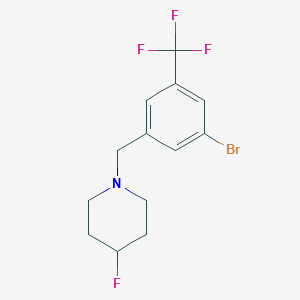

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine

Description

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine is a fluorinated piperidine derivative featuring a 3-bromo-5-trifluoromethyl-benzyl substituent. Piperidine derivatives, in particular, are widely explored for their conformational flexibility and role in drug design, especially in central nervous system (CNS) targeting, where fluorine atoms enhance blood-brain barrier (BBB) penetration .

Properties

IUPAC Name |

1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4-fluoropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrF4N/c14-11-6-9(5-10(7-11)13(16,17)18)8-19-3-1-12(15)2-4-19/h5-7,12H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLHWXDOFFLYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CC2=CC(=CC(=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine typically involves multi-step organic reactions. One common method starts with the bromination of 3-trifluoromethylbenzyl chloride, followed by nucleophilic substitution with 4-fluoropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of novel pharmaceuticals. Its piperidine core is a common motif in drug design, providing a versatile platform for modifications that can enhance biological activity and selectivity.

Antitubercular Activity

Recent studies have identified derivatives of this compound as promising candidates for treating tuberculosis. For instance, compounds derived from similar scaffolds have shown efficacy against Mycobacterium tuberculosis by targeting the MmpL3 protein, which is crucial for the bacterium's survival. The lipophilicity and basic amine nature of these compounds are critical for their antibacterial properties, although they also pose challenges related to cytotoxicity and off-target effects .

Pharmacological Applications

The pharmacological profile of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine suggests potential uses in treating various conditions due to its interaction with biological targets.

Autotaxin Inhibition

Piperidine derivatives, including this compound, have been explored as autotaxin inhibitors. Autotaxin is involved in the production of lysophosphatidic acid, which plays a role in cancer progression and inflammation. Inhibiting this enzyme could provide therapeutic benefits in cancer treatment and inflammatory diseases .

Antibacterial Properties

The compound's structural attributes lend themselves to applications against Gram-negative bacteria. Research indicates that similar bromomethyl-substituted scaffolds can attenuate virulence by blocking pathways essential for bacterial adherence and colonization . This opens avenues for developing new antibiotics amidst rising antibiotic resistance.

Structure-Activity Relationship Studies

Understanding how structural modifications affect the biological activity of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine is crucial for optimizing its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine:

- Study on Tuberculosis Treatment : A study evaluated the effectiveness of a derivative in a murine model of tuberculosis, revealing promising results against drug-resistant strains but highlighting concerns regarding cytotoxicity at higher concentrations .

- Autotaxin Inhibition Research : Research indicated that piperidine derivatives demonstrate significant inhibition of autotaxin activity, suggesting potential in treating fibrotic diseases and certain cancers .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Bromo-Trifluoromethyl-Benzyl vs. Other Aromatic Groups

- 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine () replaces the trifluoromethyl group with a bulky silyloxy moiety (C₁₇H₂₇BrFNOSi, MW 388.39). The silyl group enhances lipophilicity (predicted density: 1.22 g/cm³) but may reduce aqueous solubility, limiting BBB penetration compared to trifluoromethyl derivatives .

- 1-Bromo-3-fluoro-5-piperidinobenzene analogs () lack the trifluoromethyl group entirely, simplifying the structure (e.g., A373844, similarity score 0.93).

Fluorination Patterns

- 4-Fluoro-piperidine vs. 3,3-Difluoro-pyrrolidine: Fluorine at the 4-position of piperidine (as in the target compound) may enhance dipole interactions and metabolic stability compared to 3,3-difluoro-pyrrolidine (). demonstrates that 4-fluoro-piperidine derivatives exhibit high adenosine A2B receptor affinity (Ki < 10 nM), suggesting fluorine positioning critically impacts receptor selectivity .

- Fluorophenyl vs. Trifluoromethyl-Benzyl : Fluorophenyl derivatives (e.g., ’s A622413) prioritize π-π stacking interactions, while trifluoromethyl groups introduce strong electron-withdrawing effects, altering electronic density and binding kinetics .

Data Tables

Table 1. Structural and Physicochemical Comparison

Key Research Findings

- Receptor Affinity: Fluorinated piperidines, such as those in , demonstrate nanomolar affinity for adenosine A2B receptors, a trait linked to trifluoromethyl and fluorine positioning .

- Synthetic Accessibility : The pyrrolidine analog () is commercially available (95% purity), suggesting scalable synthesis, whereas silyloxy-piperidines () require specialized protection/deprotection steps .

- Structural Insights : Crystallographic data () highlight weak intermolecular interactions (C–H···Br) in brominated heterocycles, which may influence solid-state stability and formulation .

Biological Activity

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a brominated and trifluoromethylated benzyl group, which enhances its lipophilicity and biological activity. The presence of fluorine atoms is known to improve binding affinities for various biological targets.

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, allowing it to modulate various biological pathways effectively. This section will detail the specific interactions observed in various studies.

Enzyme Inhibition

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine has been investigated for its potential to inhibit several enzymes:

- Serotonin Reuptake Inhibition : Studies indicate that compounds with a trifluoromethyl group can significantly enhance serotonin reuptake inhibition, improving potency compared to non-fluorinated analogs .

- Reverse Transcriptase : Research has shown that similar compounds exhibit enhanced activity against reverse transcriptase enzymes, suggesting potential applications in antiviral therapies .

Receptor Binding

The compound has been evaluated for its affinity towards various receptors:

- Dopamine Receptors : Preliminary studies suggest that the compound may interact with dopamine receptors, which could have implications for the treatment of neurological disorders.

- Nicotinic Acetylcholine Receptors : The structural modifications imparted by the trifluoromethyl group may enhance binding to nicotinic acetylcholine receptors, indicating potential use in neuropharmacology.

Case Study 1: Antiviral Activity

In a recent study exploring antiviral agents, derivatives of piperidine were screened for their ability to inhibit viral replication. The compound demonstrated significant inhibitory effects against viral strains, showcasing an IC50 value comparable to established antiviral agents. This suggests its potential as a candidate for further development in antiviral therapies .

Case Study 2: Anticancer Properties

A series of piperidine derivatives were tested against various cancer cell lines. The compound exhibited promising cytotoxicity against melanoma cells, with an IC50 value indicating effective growth inhibition. Mechanistic studies revealed that treatment led to apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.